molecular formula C6H9ClN4 B6360877 5-chloro-N3-ethylpyridazine-3,4-diamine CAS No. 1614246-24-0

5-chloro-N3-ethylpyridazine-3,4-diamine

Cat. No.: B6360877
CAS No.: 1614246-24-0
M. Wt: 172.61 g/mol
InChI Key: YCKYFDSKHUYUJC-UHFFFAOYSA-N
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Description

5-chloro-N3-ethylpyridazine-3,4-diamine is a heterocyclic compound with the molecular formula C6H9ClN4. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 5th position and an ethyl group at the N3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N3-ethylpyridazine-3,4-diamine typically involves the reaction of 3,5-dichloropyridazine with ethylamine. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or acetonitrile. The mixture is heated to around 120°C for 48 hours in a sealed tube to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N3-ethylpyridazine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-chloro-N3-ethylpyridazine-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N3-ethylpyridazine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N3-ethylpyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-3-N-ethylpyridazine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-2-9-6-5(8)4(7)3-10-11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKYFDSKHUYUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CN=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279229
Record name 5-Chloro-N3-ethyl-3,4-pyridazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614246-24-0
Record name 5-Chloro-N3-ethyl-3,4-pyridazinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1614246-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N3-ethyl-3,4-pyridazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-N-ethylpyridazine-3,4-diamine
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